Biotin-PEG4-Picolyl azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

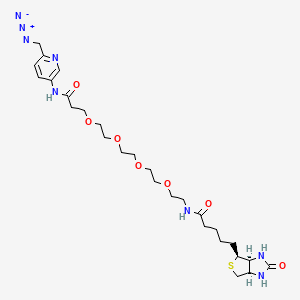

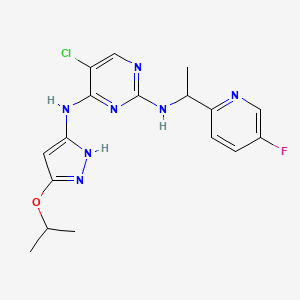

Biotin-PEG4-Picolyl azide has a biotin moiety and a picolyl azide moiety which can be conjugated with alkyne-containing biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates.

Applications De Recherche Scientifique

1. Bioconjugation and Micelle Formation

Biotin-PEG4-Picolyl azide has been utilized in the bioconjugation of biotin to polymeric micelles. This application involves the creation of spherical micelles with functional interfaces between hydrophilic shells and hydrophobic cores. The bioavailability of biotin to avidin in such systems has been validated through various assays and microscopy techniques, demonstrating the potential of this compound in bioconjugation and micelle formation (Wang, Liu, Luo, & Zhao, 2009).

2. Surface Functionalization and Drug Delivery

This compound has been applied in the surface functionalization of nanoparticles and drug delivery systems. For instance, this compound has been used to immobilize thromboresistant assemblies on blood-contacting surfaces, enhancing their effectiveness compared to conventional heparin-coated grafts (Qu et al., 2014). It has also been instrumental in creating universal gold nanoparticle probes for the detection of various biomarkers, indicating its significant role in diagnostic platforms (Scott, Garimella, Calabrese, & Mirkin, 2017).

3. Biomedical Applications and Biomolecular Interactions

The application of this compound extends to various biomedical fields, especially in understanding and enhancing biomolecular interactions. For instance, it has been used in synthesizing degradable polymers like poly(lactic acid)-poly(ethylene glycol) copolymer with biotinylated end groups, aiding in the creation of biomimetic surfaces (Salem et al., 2001). Additionally, its role in the development of clickable organic electrochemical transistors demonstrates its versatility in bioelectronics and biosensor applications (Fenoy et al., 2022).

4. Radiolabeling and Imaging

In radiolabeling and imaging, this compound has been used to label nanoparticles for PET imaging, providing insights into the delivery and distribution of these particles in biological systems (Sirianni et al., 2014).

5. Polymer Synthesis and Functionalization

The compound has found applications in polymer chemistry, particularly in the synthesis and functionalization of polymers with biotin and various fluorescent dyes. This has implications for monitoring polymers in different environments and attaching them to larger structures like microtubules (Birnbaum & Kuckling, 2012).

6. Cancer Research and Targeted Drug Delivery

In cancer research, this compound plays a significant role in targeted drug delivery systems. For example, it has been used in the development of poly(ethylene glycol)/poly(lactic acid) amphiphilic block copolymeric micelles targeting brain glioma (Ren et al., 2010).

7. Protein Modification and Bioconjugation

In protein bioconjugation, this compound facilitates C-terminal modification of proteins, allowing for targeted and specific protein labeling (Zhang, Li, Lu, & Liu, 2009).

Propriétés

Formule moléculaire |

C27H42N8O7S |

|---|---|

Poids moléculaire |

622.74 |

Nom IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C27H42N8O7S/c28-35-31-18-20-5-6-21(17-30-20)32-25(37)7-9-39-11-13-41-15-16-42-14-12-40-10-8-29-24(36)4-2-1-3-23-26-22(19-43-23)33-27(38)34-26/h5-6,17,22-23,26H,1-4,7-16,18-19H2,(H,29,36)(H,32,37)(H2,33,34,38)/t22-,23-,26-/m0/s1 |

Clé InChI |

MIIHOWLWUTYJDT-FXSPECFOSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-])NC(=O)N2 |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Biotin-PEG4-Picolyl azide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

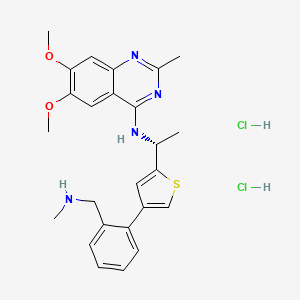

![(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192259.png)

![(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)